molecular formula C17H17NO B6168885 3-ethynyl-N-[1-(3-methoxyphenyl)ethyl]aniline CAS No. 1019517-65-7

3-ethynyl-N-[1-(3-methoxyphenyl)ethyl]aniline

Cat. No. B6168885
CAS RN: 1019517-65-7
M. Wt: 251.3
InChI Key:
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Description

3-ethynyl-N-[1-(3-methoxyphenyl)ethyl]aniline (EMPA) is a synthetic compound used in various scientific research applications. It is a derivative of aniline, a common organic compound, and a member of the phenylethynyl family. EMPA has been studied extensively in the past few decades, and its unique properties make it an attractive option for numerous applications.

Scientific Research Applications

3-ethynyl-N-[1-(3-methoxyphenyl)ethyl]aniline has been used in a variety of scientific research applications. It has been used as a reagent in organic synthesis, as a fluorescent probe for imaging and sensing applications, and as a building block for the synthesis of other compounds. This compound has also been studied as a potential therapeutic agent for cancer and other diseases.

Mechanism of Action

The exact mechanism of action of 3-ethynyl-N-[1-(3-methoxyphenyl)ethyl]aniline is not yet fully understood. However, it is believed that this compound interacts with certain enzymes and proteins in the body, leading to changes in the activity of these molecules. This can lead to a variety of effects, including changes in cell proliferation and metabolism.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In laboratory studies, it has been shown to inhibit the growth of certain cancer cells, as well as to have anti-inflammatory and antioxidant activities. It has also been shown to have an effect on the metabolism of certain drugs, and to have an effect on the expression of certain genes.

Advantages and Limitations for Lab Experiments

3-ethynyl-N-[1-(3-methoxyphenyl)ethyl]aniline has several advantages for use in lab experiments. It is relatively easy to synthesize, and is relatively stable in solution. It is also non-toxic and has low environmental impact. However, it is relatively expensive and may be difficult to obtain in large quantities.

Future Directions

The potential future directions for 3-ethynyl-N-[1-(3-methoxyphenyl)ethyl]aniline are numerous. It could be further studied as a potential therapeutic agent for cancer and other diseases. It could also be used in a variety of other research applications, such as imaging and sensing. Additionally, it could be further studied in order to better understand its mechanism of action and its biochemical and physiological effects.

Synthesis Methods

3-ethynyl-N-[1-(3-methoxyphenyl)ethyl]aniline can be synthesized from aniline via a two-step method. In the first step, aniline is reacted with ethynyl bromide in the presence of a base catalyst to form an ethynyl aniline derivative. In the second step, this ethynyl aniline derivative is reacted with 3-methoxy-benzaldehyde in the presence of a base catalyst to form this compound. Both steps require careful control of reaction conditions and a good understanding of the reactants and catalysts involved.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-ethynyl-N-[1-(3-methoxyphenyl)ethyl]aniline involves the reaction of 3-methoxyacetophenone with ethyl magnesium bromide to form 1-(3-methoxyphenyl)ethanol, which is then reacted with propargyl bromide to form 3-ethynyl-1-(3-methoxyphenyl)ethanol. This intermediate is then reacted with aniline in the presence of a palladium catalyst to form the final product.", "Starting Materials": [ "3-methoxyacetophenone", "ethyl magnesium bromide", "propargyl bromide", "aniline", "palladium catalyst" ], "Reaction": [ "Step 1: React 3-methoxyacetophenone with ethyl magnesium bromide to form 1-(3-methoxyphenyl)ethanol.", "Step 2: React 1-(3-methoxyphenyl)ethanol with propargyl bromide to form 3-ethynyl-1-(3-methoxyphenyl)ethanol.", "Step 3: React 3-ethynyl-1-(3-methoxyphenyl)ethanol with aniline in the presence of a palladium catalyst to form 3-ethynyl-N-[1-(3-methoxyphenyl)ethyl]aniline." ] }

CAS RN

1019517-65-7

Molecular Formula

C17H17NO

Molecular Weight

251.3

Purity

95

Origin of Product

United States

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